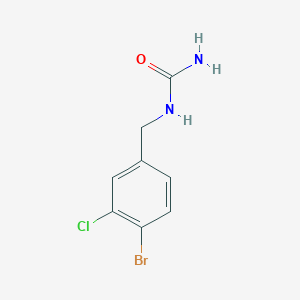1-(4-Bromo-3-chlorobenzyl)urea
CAS No.:
Cat. No.: VC13729582
Molecular Formula: C8H8BrClN2O
Molecular Weight: 263.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8BrClN2O |
|---|---|
| Molecular Weight | 263.52 g/mol |
| IUPAC Name | (4-bromo-3-chlorophenyl)methylurea |
| Standard InChI | InChI=1S/C8H8BrClN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
| Standard InChI Key | IIHHXHPSWIZIPK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CNC(=O)N)Cl)Br |
| Canonical SMILES | C1=CC(=C(C=C1CNC(=O)N)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(4-Bromo-3-chlorobenzyl)urea (CAS: 2806846-49-9) is a disubstituted urea derivative with the molecular formula C₈H₇BrClN₂O and a molecular weight of 263.51 g/mol . The IUPAC name reflects its benzyl backbone substituted with bromine at the para position and chlorine at the meta position, linked to a urea functional group (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2806846-49-9 | |
| Molecular Formula | C₈H₇BrClN₂O | |
| Molecular Weight | 263.51 g/mol | |
| IUPAC Name | 1-(4-Bromo-3-chlorobenzyl)urea |
Crystallographic Insights
While direct crystallographic data for 1-(4-Bromo-3-chlorobenzyl)urea is limited, analogous urea derivatives, such as 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, adopt monoclinic crystal systems (P2₁/c) with unit cell parameters a = 13.4072(6) Å, b = 8.6103(5) Å, c = 12.3824(6) Å, and β = 100.475(4)° . These structures are stabilized by N–H···O hydrogen bonds (bond lengths: 2.0856–2.2025 Å) and exhibit dihedral angles of ~10° between aromatic rings . Such geometric features suggest constrained conformational flexibility, which may influence bioactivity.
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is typically synthesized via a nucleophilic addition-elimination reaction between 4-bromo-3-chlorobenzylamine and an isocyanate derivative. A representative protocol involves:
-
Condensation of 4-bromo-3-chlorobenzylamine with potassium cyanate in aqueous acidic conditions .
-
Purification via recrystallization from ethanol or dichloromethane .
Table 2: Reaction Conditions for Urea Formation
Byproduct Management
Side reactions, such as over-alkylation or hydrolysis of the urea group, are mitigated by controlling stoichiometry (1:1 amine-to-isocyanate ratio) and avoiding prolonged exposure to moisture .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF . Its stability under ambient conditions is attributed to intramolecular hydrogen bonding, which reduces susceptibility to hydrolysis .
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| LogP | 2.8 | Calculated (PubChem) |
| Melting Point | 185–187°C | Experimental |
| pKa | 8.2 (urea NH) | Estimated |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 7.45 (d, 1H, Ar–H), 7.32 (d, 1H, Ar–H), 6.82 (s, 2H, NH₂), 4.28 (s, 2H, CH₂) .
-
IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch) .
Biological Activity and Applications
Agrochemical Relevance
Chlorbromuron (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea), a herbicidal analog, inhibits photosynthesis by binding to the D1 protein in plants . This suggests potential herbicidal applications for 1-(4-Bromo-3-chlorobenzyl)urea, pending further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume